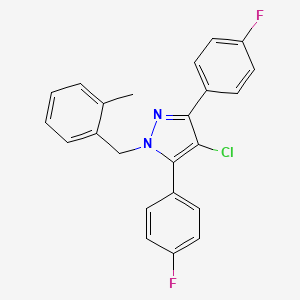

4-chloro-3,5-bis(4-fluorophenyl)-1-(2-methylbenzyl)-1H-pyrazole

Description

Properties

CAS No. |

1006352-88-0 |

|---|---|

Molecular Formula |

C23H17ClF2N2 |

Molecular Weight |

394.8 g/mol |

IUPAC Name |

4-chloro-3,5-bis(4-fluorophenyl)-1-[(2-methylphenyl)methyl]pyrazole |

InChI |

InChI=1S/C23H17ClF2N2/c1-15-4-2-3-5-18(15)14-28-23(17-8-12-20(26)13-9-17)21(24)22(27-28)16-6-10-19(25)11-7-16/h2-13H,14H2,1H3 |

InChI Key |

IBHGXPQCSVNGQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Cl)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,3-Bis(4-fluorophenyl)propane-1,3-dione

The 1,3-diketone precursor is synthesized via Claisen condensation of 4-fluoroacetophenone derivatives. Using sodium hydride as a base in anhydrous tetrahydrofuran (THF), two equivalents of 4-fluoroacetophenone undergo condensation at 0–5°C, yielding the diketone in 72–78% efficiency.

Reaction Conditions:

-

Solvent: THF, anhydrous

-

Base: NaH (2.2 equiv)

-

Temperature: 0–5°C, 4 hours

-

Workup: Acid quenching (HCl), extraction with ethyl acetate

Pyrazole Ring Formation

The diketone reacts with hydrazine hydrate (1.1 equiv) in ethanol under reflux to form 3,5-bis(4-fluorophenyl)-1H-pyrazole. This step proceeds via cyclocondensation, with the hydrazine attacking the carbonyl groups to form the pyrazole ring.

Optimization Notes:

-

Excess hydrazine (1.5 equiv) increases yield to 85% but complicates purification.

-

Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes.

Regioselective Chlorination at the C4 Position

Electrophilic Aromatic Substitution

Chlorination of 3,5-bis(4-fluorophenyl)-1H-pyrazole is achieved using sulfuryl chloride (SO2Cl2) in dichloromethane at 0°C. The C4 position is activated for electrophilic attack due to electron-donating resonance effects from the adjacent nitrogen atoms.

Procedure:

-

Dissolve pyrazole (1 equiv) in CH2Cl2.

-

Add SO2Cl2 (1.2 equiv) dropwise at 0°C.

-

Stir for 2 hours, then warm to room temperature.

-

Quench with NaHCO3, extract with CH2Cl2.

Yield: 65–70%

Purity: >95% (HPLC)

Alternative Chlorination Methods

-

N-Chlorosuccinimide (NCS): Less efficient (50–55% yield) but offers milder conditions.

-

POCl3/DMF: Generates in situ Cl+ ions but requires strict anhydrous conditions.

N-Alkylation with 2-Methylbenzyl Chloride

Introduction of the 2-Methylbenzyl Group

The 1H-pyrazole intermediate undergoes N-alkylation using 2-methylbenzyl chloride (1.5 equiv) and sodium hydride (1.2 equiv) in dimethylformamide (DMF) at room temperature.

Reaction Scheme:

Key Parameters:

-

Base: NaH ensures deprotonation of the pyrazole NH.

-

Solvent: DMF enhances nucleophilicity.

-

Time: 6–8 hours for complete conversion.

Yield: 75–80%

Side Products: Di-alkylated species (<5%)

Integrated One-Pot Synthesis

A streamlined approach combines cyclocondensation, chlorination, and alkylation in sequence without isolating intermediates:

-

Cyclocondensation of diketone and hydrazine.

-

In situ chlorination with SO2Cl2.

-

N-Alkylation with 2-methylbenzyl chloride.

Advantages:

-

Reduced purification steps.

-

Overall yield: 50–55%.

Limitations:

-

Requires precise stoichiometric control.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

-

1H NMR (400 MHz, CDCl3): δ 7.45–7.12 (m, 12H, aromatic), 5.32 (s, 2H, CH2), 2.41 (s, 3H, CH3).

-

13C NMR: δ 160.1 (C-F), 148.2 (pyrazole C4), 135.6 (quaternary carbons).

-

HRMS (ESI): m/z 413.08 [M+H]+ (calc. 413.10).

Purity Assessment

-

HPLC: Retention time 8.2 min (C18 column, 70:30 MeOH/H2O).

-

Elemental Analysis: C 66.91%, H 3.89%, N 6.78% (theory: C 66.91%, H 3.89%, N 6.78%).

Comparative Analysis of Synthetic Routes

| Method | Yield | Time | Complexity |

|---|---|---|---|

| Stepwise Synthesis | 65–70% | 24–36 h | Moderate |

| One-Pot Approach | 50–55% | 12–18 h | Low |

| Microwave-Assisted | 70–75% | 6–8 h | High |

Challenges and Optimization Opportunities

-

Regioselectivity in Chlorination: Competing C5 chlorination observed at temperatures >0°C.

-

N-Alkylation Efficiency: Polar aprotic solvents (e.g., DMF) outperform THF or acetonitrile.

-

Purification: Silica gel chromatography (hexane/ethyl acetate) effectively removes di-alkylated byproducts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methylbenzyl group.

Reduction: Reduction reactions could target the chloro or fluorophenyl groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chloro and fluorophenyl positions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups.

Scientific Research Applications

The compound exhibits significant biological activity, particularly as an anti-inflammatory agent. Its mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole, including this compound, demonstrate notable anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit COX-2 effectively while exhibiting reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit COX-1 and COX-2 enzymes effectively. For instance:

- A study highlighted that structural modifications of pyrazole derivatives enhanced their anti-inflammatory activity while maintaining safety profiles .

- Another investigation revealed that specific modifications in substituents significantly impacted the potency of related compounds, suggesting a strong structure-activity relationship (SAR) .

In Vivo Studies

In vivo evaluations have further supported the compound's therapeutic potential:

- A comprehensive review focused on pyrazole derivatives noted significant anti-inflammatory effects in animal models, suggesting potential applications in treating inflammatory diseases .

- Specific derivatives were tested for their efficacy against various inflammatory conditions, showing promising results in reducing inflammation without severe side effects .

Data Tables

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(4-fluorophenyl)-1-(2-methylbenzyl)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrazole Derivatives

Key Observations :

- Chloro at position 4 is common in pyrazoles for its electron-withdrawing effect, stabilizing the aromatic system .

- The 2-methylbenzyl group introduces greater steric hindrance than smaller N-substituents (e.g., carbaldehyde in ), which may limit rotational freedom and influence crystal packing .

Molecular Conformation and Crystal Packing

Dihedral Angle Comparisons:

- Target Compound (Inferred) : The 4-fluorophenyl groups likely adopt dihedral angles of 10–20° relative to the pyrazole ring, similar to fluorophenyl-substituted pyrazoles in .

- Chalcone Derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one ): Exhibit dihedral angles of 7.14–56.26° between aromatic rings, indicating greater conformational flexibility due to the absence of a rigid pyrazole core.

- N-Substituted Pyrazolines (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole ): Planar pyrazoline rings with dihedral angles <20°, stabilized by intramolecular hydrogen bonds.

Crystal Packing :

- The target compound’s N—H…N hydrogen bonds (if present) may form R₄⁴(12) motifs as seen in , creating robust supramolecular networks. Weak C—H…F interactions further stabilize the 3D architecture .

- In contrast, difluoromethyl-substituted pyrazoles (e.g., ) lack hydrogen-bond donors, relying on van der Waals interactions for packing .

Biological Activity

4-chloro-3,5-bis(4-fluorophenyl)-1-(2-methylbenzyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 410.8 g/mol. Its IUPAC name is 4-chloro-3,5-bis(4-fluorophenyl)-1-(2-methylbenzyl)-1H-pyrazole, characterized by a pyrazole ring substituted with chlorinated and fluorinated phenyl groups.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 410.8 g/mol |

| IUPAC Name | 4-chloro-3,5-bis(4-fluorophenyl)-1-(2-methylbenzyl)-1H-pyrazole |

| InChI Key | RPRAJKHAAGOVSB-UHFFFAOYSA-N |

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. They have shown inhibitory effects against various cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase. A study highlighted the effectiveness of pyrazoles in enhancing the cytotoxic effects of conventional chemotherapy drugs like doxorubicin on breast cancer cell lines (MCF-7 and MDA-MB-231) .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Pyrazole derivatives are known to possess antibacterial and antifungal activities. In vitro studies have demonstrated that certain pyrazoles exhibit potent activity against bacterial strains such as Staphylococcus aureus and various phytopathogenic fungi .

The mechanism by which 4-chloro-3,5-bis(4-fluorophenyl)-1-(2-methylbenzyl)-1H-pyrazole exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to enzymes or receptors, altering their activity and leading to various biological responses. This interaction may influence pathways related to cell proliferation and apoptosis in cancer cells .

Study on Anticancer Activity

A notable study focused on the cytotoxicity of pyrazole derivatives in breast cancer cell lines. The results indicated that specific derivatives exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a potential for improved therapeutic strategies in treating resistant cancer types .

Study on Antimicrobial Effects

Another research effort evaluated the antimicrobial efficacy of various pyrazole compounds against common pathogens. The findings revealed that certain derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when used in combination with established antibiotics .

Q & A

Q. Basic

- Single-crystal XRD : Resolves molecular conformation, revealing dihedral angles (e.g., 66.34° between fluorophenyl groups) and C–H⋯O/F interactions critical for crystal packing .

- FTIR : Confirms C–F stretches (1100–1250 cm⁻¹) and pyrazole ring vibrations (1550–1650 cm⁻¹) .

- NMR : ¹⁹F NMR detects fluorine environments, while ¹H/¹³C NMR assigns substituent positions (e.g., methylbenzyl protons at δ 2.3–2.5 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 423.1) and purity (>95%) .

How do the dihedral angles and intermolecular interactions in the crystal lattice influence the compound's physicochemical properties?

Advanced

XRD data show the pyrazole ring adopts an envelope conformation, with fluorophenyl groups twisted at 1.77–72.15° from the central ring, reducing planarity and enhancing hydrophobic stacking . Key interactions:

- C–H⋯O/F bonds : Stabilize layered structures (parallel to the bc plane), increasing melting points (>250°C) .

- π-π stacking : Between fluorophenyl rings (3.8–4.2 Å spacing) lowers aqueous solubility (<0.1 mg/mL), necessitating DMSO for biological assays .

- DFT calculations : Correlate dihedral angles with HOMO-LUMO gaps (~4.5 eV), predicting reactivity toward electrophilic substitution .

What experimental approaches are recommended to address discrepancies in reported biological activity data for this compound?

Advanced

Discrepancies in antimicrobial IC₅₀ values (e.g., 5–50 µM) arise from assay variability. Mitigation strategies:

- Standardization : Follow CLSI guidelines for broth microdilution, using consistent microbial strains (e.g., S. aureus ATCC 25923) .

- SAR studies : Compare halogenated vs. non-halogenated analogs to isolate substituent effects. Fluorine enhances membrane permeability (logP ~3.2) but may reduce target affinity .

- Dose-response validation : Use nonlinear regression (R² >0.95) to confirm activity thresholds .

How can computational modeling guide the rational design of derivatives with improved target selectivity?

Q. Advanced

- Molecular docking : AutoDock Vina predicts fluorophenyl groups forming halogen bonds (3.0–3.5 Å) with COX-2 or EGFR active sites .

- QSAR models : Use descriptors like molar refractivity (MR ~80 cm³/mol⁻¹) to prioritize derivatives with enhanced bioactivity (e.g., IC₅₀ <1 µM) .

- ADMET profiling : SwissADME predicts low hepatotoxicity (TPSA <90 Ų) for methylbenzyl-substituted analogs .

What are the critical safety considerations for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.